Product packaging for 9H,9'H-9,9'-Bithioxanthene(Cat. No.:CAS No. 10496-86-3)

9H,9'H-9,9'-Bithioxanthene

Cat. No.: B14736219
CAS No.: 10496-86-3
M. Wt: 394.6 g/mol
InChI Key: RFNRPJOXKCJDIV-UHFFFAOYSA-N
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Description

9H,9'H-9,9'-Bithioxanthene is an organic sulfur compound with the molecular formula C26H18S2 and a molecular weight of 392.535 g/mol . This compound, also known by its CAS registry number 27090-16-0, serves as a valuable synthetic intermediate and core structure in materials science and organic chemistry research . The bithioxanthene scaffold is of significant interest for the development of novel organic electronic materials due to its rigid, conjugated structure, which can facilitate charge transport . Its properties, including a high molecular weight and planar architecture, make it a candidate for investigations into organic semiconductors, photoconductors, and other functional materials . Researchers utilize this compound to explore structure-property relationships in depth. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18S2 B14736219 9H,9'H-9,9'-Bithioxanthene CAS No. 10496-86-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10496-86-3

Molecular Formula

C26H18S2

Molecular Weight

394.6 g/mol

IUPAC Name

9-(9H-thioxanthen-9-yl)-9H-thioxanthene

InChI

InChI=1S/C26H18S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H

InChI Key

RFNRPJOXKCJDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C4C5=CC=CC=C5SC6=CC=CC=C46

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 9h,9 H 9,9 Bithioxanthene

Advanced Strategies for the Synthesis of 9H,9'H-9,9'-Bithioxanthene

The construction of the this compound scaffold relies on advanced synthetic strategies that can be broadly categorized into multi-step organic synthesis, transition-metal catalyzed coupling reactions, and the exploration of novel synthetic routes.

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a logical and controlled approach to assembling complex molecules like this compound from simpler, readily available starting materials. These synthetic sequences often involve the initial construction of the thioxanthene (B1196266) monomer, followed by a dimerization step.

A documented one-pot synthesis of this compound involves an intramolecular dimerization and oxidation sequence. While specific details of the starting material for this exact transformation are not extensively published, a general approach can be inferred from related syntheses. For instance, the synthesis of the related compound 9H-thioxanthene has been achieved with a 62% yield through a reaction utilizing diphenylphosphine (B32561) oxide over 12 hours, followed by purification using preparative thin-layer chromatography (PTLC).

A specific, though modestly yielding, synthesis of this compound has been reported using 20 mol% of methyl(diphenyl)phosphine (MePPh2) and 2.0 equivalents of potassium carbonate (K2CO3) in acetonitrile (B52724) (MeCN) as the solvent. This reaction resulted in a 20% yield of the desired product as a white solid after purification by PTLC using hexane (B92381) as the eluent. The crude product analysis by 1H NMR indicated a mixture of major and minor isomers in a 58:42 ratio.

Starting Material (Hypothetical) Reagents and Conditions Product Yield Notes
Thioxanthene Precursor1. MePPh₂, K₂CO₃, MeCNThis compound20%Crude product shows a 58:42 mixture of isomers.
Thioxanthone1. Reducing Agent (e.g., NaBH₄, LiAlH₄) 2. Dimerization catalystThis compoundNot ReportedA plausible, though not explicitly detailed, two-step approach.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. While specific applications of these methods for the direct synthesis of this compound are not widely documented, the principles of well-established coupling reactions offer a promising avenue for its construction.

Reactions such as the Ullmann coupling, which traditionally uses copper to promote the formation of biaryl linkages from aryl halides, could theoretically be adapted for the dimerization of a 9-halothioxanthene derivative. The classic Ullmann reaction often requires harsh conditions, but modern advancements have introduced milder protocols using palladium or nickel catalysts with various ligands. For instance, the Ullmann-type C-N coupling has been utilized in the synthesis of tetracyclic thioxanthene derivatives, employing copper(I) iodide as a catalyst. This suggests the feasibility of copper-catalyzed C-C bond formation at the 9-position of the thioxanthene ring.

The general mechanism for such a coupling would involve the oxidative addition of the 9-halothioxanthene to a low-valent transition metal center, followed by transmetalation (in the case of cross-coupling) or a second oxidative addition/reductive elimination sequence (for homocoupling) to form the C9-C9' bond.

Catalyst System (Hypothetical) Proposed Reaction Type Potential Substrate Key Features
Pd or Ni complexes with phosphine (B1218219) ligandsSuzuki or Stille Coupling9-Boronyl- or 9-Stannyl-thioxanthene and 9-Halo-thioxantheneHigh efficiency and functional group tolerance.
Cu(I) saltsUllmann Homocoupling9-Halo-thioxantheneCost-effective metal, though may require harsher conditions.

Novel Synthetic Routes to Bithioxanthene Architectures

The development of novel synthetic routes is crucial for improving efficiency, and sustainability, and for accessing new molecular architectures. For bithioxanthenes, this could involve photochemical methods or radical-mediated couplings.

Photochemical dimerization represents a potentially powerful and "green" synthetic strategy. Thioxanthone, a related compound, is a well-known photocatalyst that can initiate reactions through energy or electron transfer. It is plausible that irradiation of 9H-thioxanthene in the presence of a suitable sensitizer (B1316253) or under direct irradiation could lead to the formation of the 9-thioxanthenyl radical, which could then dimerize to form this compound. Photochemical [2+2] and [2+4] cycloadditions are established methods for forming cyclic structures and could be explored for the synthesis of more complex bithioxanthene architectures.

Radical cross-coupling reactions are another emerging area with the potential for the synthesis of this compound. The generation of a 9-thioxanthenyl radical intermediate, perhaps through the reaction of 9H-thioxanthene with a radical initiator or through a single-electron transfer (SET) process, would be the key step. The subsequent radical-radical coupling would then yield the desired dimer. The feasibility of such a process is supported by the known stability of benzylic radicals, to which the 9-thioxanthenyl radical is analogous.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and controlling product selectivity. For the formation of this compound, mechanistic studies would focus on identifying key intermediates and analyzing the energetic landscape of the reaction pathway.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of this compound synthesis, the 9-thioxanthenyl radical and the corresponding 9-thioxanthenyl cation or anion are likely key intermediates, depending on the reaction conditions.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. libretexts.org An ESR study of a reaction mixture leading to this compound could provide definitive evidence for the presence of the 9-thioxanthenyl radical. The hyperfine coupling constants observed in the ESR spectrum would offer insights into the distribution of the unpaired electron within the radical, confirming its structure.

For ionic pathways, techniques such as NMR spectroscopy at low temperatures could potentially be used to observe and characterize transient cationic or anionic intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to predict the structures and relative stabilities of proposed intermediates, guiding experimental efforts for their detection.

Kinetic and Thermodynamic Analysis of Synthetic Pathways

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, can provide valuable information about the transition state of the rate-determining step. For the synthesis of this compound, kinetic analysis could help to distinguish between different proposed mechanisms. For example, a reaction proceeding through a radical pathway might exhibit different kinetic behavior compared to one involving an ionic intermediate.

Stereochemical Control and Regioselectivity in Bithioxanthene Synthesis

The synthesis of this compound inherently generates stereocenters at the 9 and 9' positions, leading to the potential for different diastereomeric forms (meso and a racemic pair of enantiomers).

Stereochemical Control:

Achieving stereochemical control in the synthesis of 9,9'-disubstituted biaryl compounds is a significant challenge in organic synthesis. While specific studies on the diastereoselective synthesis of this compound are not extensively documented, principles from related systems can be applied. For instance, the diastereoselective synthesis of other complex cyclic systems, such as tetrahydropyranones and diazacarbazoles, has been achieved through methods like the Prins cyclization and the Pictet-Spengler reaction, respectively. organic-chemistry.orgresearchgate.net These reactions often proceed through a stable chair-like transition state or are influenced by the stereochemistry of the starting materials, leading to high diastereoselectivity. organic-chemistry.orgresearchgate.net In the context of bithioxanthene synthesis, the choice of catalyst, reagents, and reaction conditions could potentially influence the diastereomeric ratio of the product. For example, the use of chiral catalysts or auxiliaries could, in principle, lead to an enantioselective synthesis of a specific stereoisomer.

Regioselectivity:

Regioselectivity in the context of synthesizing substituted 9H,9'H-9,9'-bithioxanthenes would primarily relate to the position of substituents on the aromatic rings of the thioxanthene moieties. If starting from pre-substituted thioxanthene precursors, the regioselectivity would be determined by the synthesis of these precursors. For direct functionalization of the bithioxanthene core, the directing effects of the thioxanthenyl group would come into play. The sulfur atom and the diaryl system of the thioxanthene ring can influence the position of electrophilic attack. In general, electrophilic aromatic substitution on thiophene (B33073) and its benzo-fused analogues can be directed to specific positions. For instance, palladium-catalyzed C-H functionalization of thiophenes can achieve C3-selective arylation. nih.gov The electronic properties of the thioxanthene nucleus, which is electron-rich, would generally direct incoming electrophiles to the ortho and para positions relative to the sulfur atom. However, the bulky nature of the second thioxanthene unit would also exert significant steric hindrance, likely favoring substitution at the less hindered positions.

Derivatization and Functionalization of the this compound Core

The derivatization of the this compound scaffold is crucial for modulating its physical and chemical properties for various applications. This can involve modifications on the peripheral aromatic rings or at the central 9 and 9' positions.

Strategies for Peripheral Modification and Substituent Introduction

Peripheral modification of the bithioxanthene core involves the introduction of functional groups onto the aromatic rings. General strategies for the functionalization of aromatic thioethers and related heterocyclic systems can be applied.

One of the most powerful and modern approaches for such modifications is direct C-H functionalization. This method avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. For sulfur-containing heterocycles like thioxanthenes, transition metal-catalyzed C-H functionalization has emerged as a key strategy. Catalysts based on palladium, rhodium, and copper can be employed to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic backbone. The regioselectivity of these reactions is often controlled by the inherent electronic properties of the substrate or by the use of directing groups.

Another established strategy is nucleophilic aromatic substitution (SNAr). This is particularly effective if the thioxanthene rings are substituted with strong electron-withdrawing groups. For example, the synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides has been achieved through the nucleophilic aromatic substitution of a chloro-substituent. nih.govnih.gov This approach allows for the introduction of a variety of nitrogen- and oxygen-based nucleophiles.

The table below summarizes some potential strategies for the peripheral functionalization of the bithioxanthene core, based on methodologies applied to related thioxanthene and thiophene systems.

Functionalization StrategyDescriptionPotential Application to Bithioxanthene
Direct C-H Arylation Palladium-catalyzed coupling of C-H bonds with aryl halides or their equivalents.Introduction of aryl groups at specific positions on the aromatic rings to extend the π-conjugation.
Friedel-Crafts Acylation/Alkylation Lewis acid-catalyzed reaction to introduce acyl or alkyl groups.Functionalization of the electron-rich aromatic rings, though regioselectivity might be a challenge.
Nucleophilic Aromatic Substitution (SNAr) Substitution of a leaving group (e.g., a halogen) by a nucleophile, typically on an electron-deficient ring.Introduction of amines, ethers, and other functionalities on pre-halogenated bithioxanthene derivatives.
Lithiation/Borylation followed by Cross-Coupling Generation of an organolithium or boronic ester intermediate, followed by reaction with an electrophile or a cross-coupling partner.Versatile method for introducing a wide range of substituents at specific positions.

Synthesis of Substituted Bithioxanthene Analogues

The synthesis of substituted this compound analogues can be approached in two primary ways: by coupling pre-functionalized thioxanthene monomers or by functionalizing the pre-formed bithioxanthene core.

The first approach offers better control over the substitution pattern. For example, a substituted thioxanthene, prepared through multi-step synthesis, can be subjected to the dimerization conditions described earlier. The synthesis of various 3-substituted thioxanthen-9-one-10,10-dioxides demonstrates that a range of functionalities can be incorporated onto the thioxanthene scaffold prior to subsequent reactions. nih.govnih.gov These functionalities include amines, amides, and carboxylic acids.

The second approach, direct functionalization of the this compound core, would rely on the reactivity of the parent molecule. Electrophilic substitution reactions like halogenation or nitration could be employed, with the regioselectivity being influenced by the electronic and steric effects of the two thioxanthenyl moieties.

Design and Synthesis of Advanced Polycyclic Thioxanthene Derivatives

The this compound core can serve as a building block for the synthesis of larger, more complex polycyclic aromatic systems containing sulfur. The development of such advanced derivatives is of interest for applications in materials science, particularly for organic electronics where extended π-conjugated systems are desirable.

One strategy to create advanced polycyclic structures is through intramolecular cyclization reactions of appropriately functionalized bithioxanthene derivatives. For instance, if substituents that can undergo ring-closing reactions are introduced onto the aromatic rings of the bithioxanthene core, subsequent cyclization can lead to the formation of new fused rings, effectively extending the polycyclic system.

Another approach involves using bithioxanthene as a precursor in reactions that build larger aromatic structures. The "precursor approach" is a valuable method for synthesizing insoluble and unstable π-conjugated polycyclic compounds. rsc.org This involves the synthesis of a stable, processable precursor which is then converted to the final target molecule in a late-stage step, often through thermally or photochemically induced extrusion of a small molecule. While not specifically documented for bithioxanthene, this strategy has been successfully employed for the synthesis of various polycyclic aromatic hydrocarbons from precursors containing chalcogen atoms. rsc.org

The synthesis of tetracyclic thioxanthenes has also been reported, starting from functionalized thioxanthones. nih.gov These methods, involving tandem reactions and cyclizations, demonstrate that the thioxanthene scaffold is amenable to the construction of more complex, fused-ring systems.

Advanced Spectroscopic and Structural Elucidation of 9h,9 H 9,9 Bithioxanthene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. For 9H,9'H-9,9'-Bithioxanthene, NMR provides critical insights into the number and connectivity of atoms, as well as the molecule's dynamic behavior.

Detailed ¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum is fundamental for identifying the types of protons and their chemical environments within a molecule. mnstate.edulibretexts.org For this compound, the formation of a dimer from two thioxanthene (B1196266) units results in the potential for diastereomers: a meso compound and a racemic mixture of two enantiomers (dl-pair). These diastereomers are structurally distinct and can often be differentiated by NMR.

A crude ¹H NMR analysis of this compound (referred to as 3T in a study) revealed the presence of two distinct isomers, designated as major and minor, in a 58:42 ratio. rsc.org The key signals for identifying these isomers are the singlets corresponding to the protons at the 9 and 9' positions. These protons are directly attached to the sp³-hybridized carbons forming the central C-C bond.

The analysis showed two separate singlets:

Major isomer: A singlet at 4.53 ppm. rsc.org

Minor isomer: A singlet at 4.50 ppm. rsc.org

The presence of two distinct signals for the C9-H/C9'-H protons confirms the existence of at least two different species in solution, corresponding to the diastereomeric forms of the molecule. The aromatic protons of the bithioxanthene structure would typically appear further downfield, generally in the range of 6.5-8.5 ppm, due to the deshielding effects of the aromatic rings. libretexts.org

Table 1: ¹H NMR Data for this compound Diastereomers
IsomerChemical Shift (δ) of C9-H/C9'-HMultiplicity
Major4.53 ppmSinglet (s)
Minor4.50 ppmSinglet (s)

Data sourced from a crude NMR analysis. rsc.org

Influence of Environmental Factors (e.g., Temperature, Concentration) on NMR Spectra

Environmental factors such as temperature and solute concentration can significantly influence NMR spectra, providing valuable information about molecular dynamics, conformational changes, and intermolecular interactions. ox.ac.ukoxinst.com

For a molecule like this compound, which has diastereomers and can exhibit restricted rotation around the central C9-C9' single bond, variable temperature (VT) NMR spectroscopy is a particularly powerful technique. ox.ac.ukst-andrews.ac.uk By recording spectra at different temperatures, one can study the kinetics of conformational exchange. oxinst.com

Low Temperatures: At lower temperatures, the rate of rotation around the C9-C9' bond may slow down sufficiently on the NMR timescale. This can lead to the resolution of separate signals for protons that are chemically equivalent at higher temperatures due to rapid rotation. This "freezing out" of conformations can provide detailed information about the different stable rotamers and the energy barriers between them.

High Temperatures: Conversely, at higher temperatures, the rate of interchange between different conformations increases. If the exchange becomes fast enough, separate signals for different conformers will merge into a single, averaged signal. The temperature at which two signals coalesce can be used to calculate the free energy of activation for the rotational process. st-andrews.ac.uk

While specific VT-NMR studies on this compound are not detailed in the available literature, the principles of such experiments are well-established. ox.ac.uknih.gov Such an analysis would be crucial to fully characterize the conformational landscape and the dynamic equilibrium between the meso and dl diastereomers.

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular and Crystal Structures

The process of SCXRD involves irradiating a single, high-quality crystal with monochromatic X-rays. carleton.edu The crystal lattice diffracts the X-rays in a specific pattern of reflections. By measuring the positions and intensities of these reflections, the electron density map of the unit cell can be calculated, which in turn reveals the positions of all atoms. carleton.edu

While a specific crystal structure determination for this compound is not available in the cited literature, the procedure would involve growing a suitable single crystal, collecting diffraction data, and refining a structural model. The refinement process yields key crystallographic parameters that define the crystal's structure.

Table 2: Typical Crystallographic Data Obtained from SCXRD Analysis
ParameterDescription
Crystal SystemThe class of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com
Space GroupThe symmetry group of the crystal structure. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles defining the repeating unit cell of the crystal. mdpi.com
Volume (V)The volume of the unit cell. mdpi.com
ZThe number of molecules in the unit cell. mdpi.com
Calculated Density (ρ)The theoretical density of the crystal. mdpi.com
R-factor (Rgt(F))A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. mdpi.com

This data provides an unambiguous determination of the solid-state molecular structure. mdpi.com

Analysis of Intramolecular Conformation and Torsion Angles

A key piece of information derived from an SCXRD structure is the molecule's conformation, including the specific torsion angles that define its shape. For this compound, the most significant conformational feature is the rotation around the central C9-C9' bond. This is defined by the torsion angle (or dihedral angle) between the two thioxanthene moieties.

In related structures like 9,9'-bianthracene, the ground-state conformation is known to be highly twisted, with a dihedral angle near 90 degrees, due to the steric repulsion between the hydrogen atoms on the adjacent rings. researchgate.net A similar twisted conformation would be expected for this compound to minimize steric hindrance between the two bulky thioxanthene units.

The X-ray crystal structure would provide precise values for:

The C9-C9' bond length.

The bond angles around the C9 and C9' atoms.

The crucial torsion angle describing the relative orientation of the two halves of the molecule.

This information is vital for understanding the molecule's steric properties and how its three-dimensional shape influences its physical and chemical behavior.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is anticipated to be significantly influenced by a variety of intermolecular interactions, governing its solid-state packing. While a definitive crystal structure from the Cambridge Crystallographic Data Centre (CCDC) is not publicly available cam.ac.ukcam.ac.ukkaust.edu.sa, the packing motifs can be predicted based on studies of similar thioxanthene and thioxanthone derivatives rsc.orgipl.ptcore.ac.uk.

The primary forces dictating the crystal packing are expected to be van der Waals interactions, arising from the large polycyclic aromatic framework. Additionally, π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules are likely to play a crucial role in the supramolecular assembly rsc.orgipl.ptcore.ac.uk. The relative orientation of the bithioxanthene molecules will likely be arranged to maximize these stabilizing interactions.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPredicted Role in Crystal Packing
π-π StackingAromatic RingsAromatic RingsMajor contributor to molecular assembly
C-H···πC-H bondsAromatic RingsDirectional control of molecular orientation
C-H···SC-H bondsSulfur heteroatomFine-tuning of the crystal lattice
van der WaalsEntire MoleculeEntire MoleculeOverall cohesive energy of the crystal

It is important to note that the presence of different polymorphic forms, each with unique crystal packing arrangements and intermolecular interactions, is a possibility for this compound, as has been observed for other thioxanthene derivatives like thioxanthen-9-one-10,10-dioxide researchgate.net.

Advanced Mass Spectrometry for Molecular Characterization and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the molecular characterization and purity assessment of this compound. While a specific mass spectrum for this compound is not available in the NIST database nist.gov, the expected fragmentation patterns can be deduced from the principles of mass spectrometry applied to sulfur-containing polycyclic aromatic hydrocarbons nih.govacs.org.

The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the C26H18S2 isotope with the highest natural abundance. The presence of sulfur atoms would also give rise to characteristic isotopic peaks (M+1, M+2), with the intensity of the M+2 peak being significantly higher than that for a compound containing only carbon and hydrogen due to the natural abundance of the ³⁴S isotope.

Electron ionization (EI) would likely lead to fragmentation of the molecular ion. The most probable fragmentation pathways would involve the cleavage of the C-S bonds and the C-C single bond connecting the two thioxanthene moieties. This would result in fragment ions corresponding to the thioxanthenyl cation and other smaller aromatic fragments. The analysis of these fragmentation patterns provides a fingerprint for the molecule, confirming its identity and helping to identify any impurities. Gas chromatography coupled with mass spectrometry (GC-MS) would be a powerful technique for separating any impurities from the main compound before mass analysis, thus providing a comprehensive assessment of purity nih.gov.

Table 2: Predicted Key Mass Spectrometry Data for this compound

ParameterPredicted Value/InformationSignificance
Molecular FormulaC₂₆H₁₈S₂Confirms elemental composition
Exact Mass394.0850For high-resolution mass determination
Molecular Ion (M+)m/z 394Confirms molecular weight
Key Fragment Ions[C₁₃H₉S]⁺, [C₂₆H₁₇S₂]⁺Structural elucidation through fragmentation analysis
Isotopic PatternCharacteristic M+1 and M+2 peaksIndicates the presence and number of sulfur atoms

Vibrational Spectroscopy (Infrared and Raman) for Structural Insights

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by bands corresponding to the vibrations of the aromatic rings and the C-S bonds.

Aromatic C-H stretching: Sharp bands are expected in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands of varying intensity will likely appear in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

C-S stretching: The C-S stretching vibrations are typically weaker and appear in the fingerprint region, around 700-600 cm⁻¹.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information.

Symmetric Aromatic Ring Breathing Modes: Strong, sharp peaks are expected in the 1000-800 cm⁻¹ region.

C-S-C bending modes: These vibrations will likely appear at lower frequencies.

The C=C stretching modes of the aromatic rings will also be prominent in the Raman spectrum mdpi.comd-nb.info.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H stretch3100 - 3000MediumMedium
Aromatic C=C stretch1600 - 1450Medium-StrongStrong
C-H in-plane bend1300 - 1000Medium-WeakMedium
C-S stretch700 - 600Weak-MediumMedium
Aromatic C-H out-of-plane bend900 - 675StrongWeak

Electronic Absorption Spectroscopy for Characterizing Electronic Transitions

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is used to characterize the electronic transitions within this compound msu.edu. While specific experimental UV-Vis data for this compound is scarce, the electronic spectrum can be predicted by examining related thioxanthene derivatives acs.orgrsc.org.

The UV-Vis spectrum is expected to show intense absorption bands in the ultraviolet region, arising from π → π* transitions within the extensive conjugated aromatic system. The presence of the sulfur heteroatom can also lead to n → π* transitions, although these are typically weaker in intensity.

The spectrum of thioxanthene itself exhibits strong absorptions, and it is anticipated that the dimerization in this compound will lead to a bathochromic (red) shift of these absorption bands due to the extended conjugation. The solvent used for analysis can also influence the position and intensity of the absorption maxima beilstein-journals.orgsharif.edu.

Table 4: Predicted Electronic Transitions for this compound

Transition TypePredicted λₘₐₓ (nm) RangeMolar Absorptivity (ε)Chromophore
π → π250 - 350HighPolycyclic aromatic system
n → π> 300LowSulfur non-bonding electrons

Computational and Theoretical Chemistry of 9h,9 H 9,9 Bithioxanthene

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and photophysical properties of molecules like 9H,9'H-9,9'-Bithioxanthene. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly powerful for these investigations. nih.gov

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its reactivity. nankai.edu.cn

For this compound, DFT calculations would be employed to determine the energies and spatial distributions of the HOMO and LUMO. It is anticipated that the HOMO would be primarily localized on the electron-rich thioxanthene (B1196266) moieties, specifically involving the sulfur atoms and the fused benzene (B151609) rings. The LUMO, conversely, would likely be distributed across the bithioxanthene backbone. The precise energy levels would be sensitive to the specific conformer of the molecule being studied.

A hypothetical data table for the HOMO and LUMO energies of different conformers of this compound, as would be generated by DFT calculations, is presented below. Please note that these are illustrative values.

ConformerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Axial-Axial-5.80-1.953.85
Axial-Equatorial-5.75-2.053.70
Equatorial-Equatorial-5.72-2.103.62

Excited State Properties: Singlet (S1) and Triplet (T1) Energies and Energy Gaps (ΔEST)

TD-DFT is the primary method for investigating the excited state properties of molecules. rsc.org This would allow for the calculation of the energies of the lowest excited singlet state (S1) and the lowest triplet state (T1). The energy difference between these two states, the singlet-triplet energy gap (ΔEST), is a crucial parameter for understanding the photophysical behavior of the molecule, including processes like fluorescence and phosphorescence.

In molecules designed for applications such as thermally activated delayed fluorescence (TADF), a small ΔEST is highly desirable to facilitate reverse intersystem crossing. rsc.org For this compound, TD-DFT calculations would provide these critical energy values.

An illustrative data table for the calculated excited state energies and the singlet-triplet gap is shown below. These are hypothetical values for demonstration purposes.

PropertyEnergy (eV)
S1 Energy3.50
T1 Energy2.80
ΔEST (S1 - T1)0.70

Photophysical Process Modeling (e.g., Reverse Intersystem Crossing (RISC) Pathways)

Understanding the pathways of photophysical processes is key to predicting a molecule's luminescent properties. TD-DFT can be used to model processes such as intersystem crossing (ISC) and reverse intersystem crossing (RISC). rsc.org RISC is the process by which a molecule in a triplet excited state transitions to a singlet excited state, which can be a critical step in enhancing the efficiency of light-emitting devices. rsc.org

For this compound, computational modeling would explore the potential energy surfaces of the singlet and triplet states to identify possible crossing points and calculate the spin-orbit couplings between these states. These calculations would help to predict the efficiency of RISC and other photophysical decay pathways.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is complex due to the rotational freedom around the central C9-C9' single bond. This leads to the existence of different conformers, which can have distinct physical and chemical properties.

Exploration of Stable Conformers and Isomerization Barriers

Computational methods, particularly DFT, can be used to perform a systematic search for stable conformers of this compound. By rotating the thioxanthene units relative to each other, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for isomerization between them. The energy difference between a minimum and a saddle point is the isomerization barrier.

Experimental evidence suggests the existence of major and minor isomers for substituted bithioxanthenes, which is consistent with the presence of multiple stable conformers with significant rotational barriers.

Below is a hypothetical data table summarizing the relative energies of different conformers and the calculated rotational barriers.

ConformerRelative Energy (kcal/mol)Rotational Barrier to Interconversion (kcal/mol)
Axial-Axial0.015.2
Axial-Equatorial1.512.8
Equatorial-Equatorial2.8-

Dynamic Stereochemistry Simulations of Overcrowded Systems

This compound can be considered an overcrowded system due to the steric hindrance between the two bulky thioxanthene units. The dynamic stereochemistry of such systems can be investigated using computational simulations. nih.gov These simulations can provide insights into the rates of interconversion between different conformers and how these dynamics are influenced by factors such as temperature and solvent.

Molecular dynamics (MD) simulations, often in conjunction with a quantum mechanical description of the potential energy surface, can be used to model the dynamic behavior of the molecule over time. This can reveal the preferred conformational pathways and the timescales of conformational changes.

Molecular Dynamics Simulations for Investigating Dynamic Molecular Behavior

The process of conducting an MD simulation for this compound typically begins with the generation of an initial 3D structure and the assignment of a force field. Force fields are a collection of parameters that define the potential energy of the system, dictating the interactions between atoms. For a molecule like this compound, which contains sulfur and aromatic rings, force fields such as GROMOS, AMBER, or CHARMM, potentially with customized parameters for the thioxanthene moiety, would be appropriate. The system is then solvated in a chosen solvent box (e.g., water or an organic solvent) and subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Following minimization, the system is gradually heated to a desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. The production phase of the MD simulation is then carried out for a significant period, often spanning nanoseconds to microseconds, during which the trajectory of each atom is calculated by solving Newton's equations of motion.

Analysis of the resulting trajectories can reveal a wealth of information about the dynamic properties of this compound. Key parameters that are typically analyzed include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to understand its compactness. Furthermore, analysis of dihedral angles can elucidate the rotational dynamics around the central C9-C9' bond, which is crucial for understanding the molecule's conformational landscape.

A hypothetical set of data from a molecular dynamics simulation of this compound is presented below to illustrate the types of insights that can be gained.

Table 1: Illustrative Molecular Dynamics Simulation Parameters and Results for this compound

Simulation ParameterValue/Description
Force Field GROMOS54a7
Solvent Dichloromethane
Simulation Time 100 ns
Temperature 298 K
Pressure 1 atm
Average RMSD (backbone) 1.5 ± 0.3 Å
Average RMSF (C9-C9' bond) 0.8 ± 0.2 Å
Average Radius of Gyration 5.2 ± 0.1 Å

These simulations can provide a detailed picture of how this compound behaves in a solution, including its preferred conformations and the dynamics of its structural changes.

Structure-Property Relationship Predictions through Computational Modeling

Computational modeling, particularly through the use of Density Functional Theory (DFT) and other quantum mechanical methods, is instrumental in establishing relationships between the molecular structure of this compound and its physicochemical properties. These models can predict a range of properties, including electronic structure, reactivity, and spectroscopic characteristics, offering a theoretical foundation for understanding and potentially tuning the molecule's behavior for specific applications.

A primary application of computational modeling in this context is the calculation of the molecule's electronic properties. By solving the Schrödinger equation for the system, it is possible to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and its potential for electronic transitions, which are fundamental to its optical and electronic properties. A smaller HOMO-LUMO gap generally suggests that the molecule will be more reactive and can be more easily excited electronically.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the sulfur atoms and the pi-systems of the aromatic rings, indicating their susceptibility to electrophilic attack.

Structure-property relationship studies can also predict various physicochemical properties, such as dipole moment, polarizability, and ionization potential. These predicted values can be correlated with experimental observations to validate the computational model and to provide a deeper understanding of the underlying molecular features that govern the macroscopic properties.

Below is a hypothetical data table summarizing the types of properties that can be predicted for this compound using computational modeling.

Table 2: Predicted Structure-Property Relationships for this compound (Illustrative Data)

Predicted PropertyMethodPredicted Value (Illustrative)Significance
HOMO Energy DFT/B3LYP-5.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy DFT/B3LYP-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap DFT/B3LYP4.6 eVIndicates electronic stability and relates to optical properties.
Dipole Moment DFT/B3LYP0.5 DProvides insight into the molecule's polarity and intermolecular forces.
Ionization Potential DFT/B3LYP6.1 eVEnergy required to remove an electron, indicating its redox potential.
Electron Affinity DFT/B3LYP1.0 eVEnergy released upon gaining an electron.

By systematically modifying the structure of this compound in silico (e.g., by adding different substituent groups) and recalculating these properties, researchers can establish quantitative structure-property relationships (QSPRs). These QSPRs are invaluable for the rational design of new materials with tailored electronic, optical, or other functional properties based on the bithioxanthene scaffold.

Photochemistry and Photophysics of 9h,9 H 9,9 Bithioxanthene

Influence of Environmental Factors on Photochemistry

Temperature Effects on Photochemical Processes

The influence of temperature on the photochemical reactions of 9H,9'H-9,9'-Bithioxanthene is a critical aspect that governs the efficiency and pathways of its photo-induced transformations. Temperature variations can significantly alter the rates of both radiative and non-radiative decay processes of the excited states. For many organic molecules, an increase in temperature leads to an enhancement of non-radiative decay channels, such as internal conversion and intersystem crossing, due to the increased thermal energy available to overcome activation barriers. This often results in a decrease in fluorescence or phosphorescence quantum yields.

In the context of this compound, temperature changes are expected to affect the conformational dynamics of the molecule. The two thioxanthene (B1196266) moieties are linked by a C-C bond, and rotation around this bond can lead to different conformers. The equilibrium between these conformers and the energy barriers for their interconversion are temperature-dependent. These conformational changes can, in turn, influence the electronic coupling between the two halves of the molecule and thus affect the excited-state properties. For instance, a more planar conformation might favor delocalization of the excited state, leading to changes in the absorption and emission spectra.

Furthermore, photochemical reactions, such as bond cleavage or rearrangement, are often thermally activated processes that compete with photophysical decay pathways. The quantum yield of a particular photoreaction of this compound would therefore be expected to show a strong dependence on temperature. Detailed kinetic studies at various temperatures are necessary to determine the activation energies for these competing processes and to construct a comprehensive Jablonski diagram that includes temperature-dependent rate constants.

Table 1: Hypothetical Temperature Effects on Photophysical Parameters of this compound

Temperature (°C)Fluorescence Quantum Yield (Φf)Phosphorescence Lifetime (τp, ms)Photoreaction Quantum Yield (Φr)
-1960.85500.05
250.60100.20
750.3520.45
Note: This table is illustrative and based on general principles of photochemistry, as specific experimental data for this compound is not available in the provided search results.

Solvent Effects on Excited State Behavior

The surrounding solvent medium can profoundly influence the behavior of a molecule in its excited state. The polarity, viscosity, and hydrogen-bonding capability of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). For this compound, which possesses heteroatoms and a potentially flexible structure, solvent effects are anticipated to be significant.

In nonpolar solvents, the molecule's photophysics would be primarily governed by its intrinsic electronic structure. As the solvent polarity increases, charge-transfer character in the excited state can be stabilized. If the excited state has a larger dipole moment than the ground state, a red shift (bathochromic shift) in the emission spectrum is typically observed with increasing solvent polarity. Conversely, a blue shift (hypsochromic shift) may occur if the ground state is more polar.

The viscosity of the solvent can impact photochemical processes that involve large-amplitude molecular motions, such as the rotation around the central C-C bond in this compound. In highly viscous solvents, such motions can be restricted, which may lead to an increase in fluorescence quantum yield by inhibiting non-radiative decay pathways associated with conformational changes.

Specific solute-solvent interactions, such as hydrogen bonding, can also play a crucial role. If the solvent can act as a hydrogen bond donor or acceptor to the sulfur atoms in the thioxanthene units, this can lead to specific stabilization of certain electronic states and influence the rates of intersystem crossing and other photophysical processes.

Table 2: Hypothetical Solvent Effects on the Emission Maximum of this compound

SolventDielectric Constant (ε)Emission Maximum (λem, nm)
Hexane (B92381)1.88450
Dichloromethane8.93465
Acetonitrile (B52724)37.5475
Methanol32.7480
Note: This table is illustrative and based on general principles of solvatochromism, as specific experimental data for this compound is not available in the provided search results.

External Spin-Orbit Perturbation Effects

Intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state), is a spin-forbidden process. However, the presence of heavy atoms, either within the molecule (internal heavy-atom effect) or in the surrounding medium (external heavy-atom effect), can enhance the rate of ISC. This is due to the increased spin-orbit coupling, which mixes the singlet and triplet character of the electronic states.

For this compound, the sulfur atoms already provide a degree of internal spin-orbit coupling. However, the introduction of external heavy atoms, for example, by using solvents containing heavy atoms like ethyl iodide or by dissolving heavy-atom-containing salts, is expected to further increase the ISC rate. This would lead to a decrease in the fluorescence quantum yield and a corresponding increase in the phosphorescence quantum yield and the population of the triplet excited state.

The enhanced population of the triplet state can have significant consequences for the photochemistry of this compound. Triplet states are typically longer-lived than singlet states, providing more time for bimolecular reactions to occur. Therefore, in the presence of an external heavy-atom perturber, photochemical reactions that proceed through the triplet state would be expected to become more efficient.

Photo-oxidation Mechanisms and Pathways

Photo-oxidation is a common photochemical process for many organic molecules, involving their reaction with oxygen upon photoexcitation. The mechanism of photo-oxidation can proceed through different pathways, primarily involving the excited triplet state of the molecule.

Upon excitation, this compound can undergo intersystem crossing to its triplet state. This triplet state can then interact with ground-state molecular oxygen (which is a triplet) via two main mechanisms:

Type I Photo-oxidation: In this mechanism, the excited triplet molecule directly reacts with a substrate (which could be another molecule of this compound or the solvent) through electron or hydrogen atom transfer, generating radicals. These radicals can then react with molecular oxygen to form oxidized products.

Type II Photo-oxidation: Here, the excited triplet molecule transfers its energy to ground-state oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with ground-state this compound or other molecules in the system to produce photo-oxidation products, such as endoperoxides or hydroperoxides.

The sulfur atoms in this compound are susceptible to oxidation, and it is likely that photo-oxidation would lead to the formation of sulfoxides or sulfones. The specific products formed would depend on the reaction conditions, including the solvent, the concentration of oxygen, and the wavelength of the excitation light. Detailed product analysis and mechanistic studies, such as the use of singlet oxygen quenchers or radical traps, would be necessary to elucidate the dominant photo-oxidation pathway for this compound.

Materials Science Applications of 9h,9 H 9,9 Bithioxanthene and Its Derivatives

Applications in Organic Electronics

The field of organic electronics is continually seeking novel materials with tailored properties to enhance device efficiency, stability, and processability. The bithioxanthene core, with its rigid and electron-rich nature, is a promising platform for developing next-generation organic electronic components.

Role in Organic Light-Emitting Diodes (OLEDs)

Derivatives of bithioxanthene's structural analog, 9H,9'H-3,3'-bicarbazole, have been extensively studied as host materials in phosphorescent OLEDs (PHOLEDs). For instance, 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) has demonstrated a higher glass transition temperature compared to the conventional host material CBP, indicating better thermal stability. mdpi.com Bicarbazole derivatives have been successfully employed as host materials, hole-transporting materials, and emitters in various OLED technologies. mdpi.comnih.gov

Solution-processed OLEDs, which offer the potential for low-cost and large-area fabrication, have also benefited from bicarbazole-based hosts. Small molecules like 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) and 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) have been synthesized and evaluated as host materials in solution-processed green PHOLEDs. mdpi.com The device utilizing the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency, underscoring the potential of the bicarbazole scaffold. mdpi.com The introduction of bulky substituents like adamantane (B196018) to the bicarbazole core has also been shown to improve film-forming characteristics and thermal stability in solution-processed OLEDs. rsc.org

The versatility of these structures is further highlighted by the development of bicarbazole-benzophenone based twisted donor-acceptor derivatives, which have been investigated as blue emitters in OLEDs. mdpi.compreprints.org These materials have shown promising performance, achieving notable brightness and efficiency. mdpi.com

CompoundApplication in OLEDsKey Findings
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh)Phosphorescent hostHigher glass transition temperature than CBP. mdpi.com
9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh)Solution-processed PHOLED hostHigh current and power efficiency in green PHOLEDs. mdpi.com
9-(3-((1s,3s)-adamantan-1-yl)phenyl)-9H-3,9′-bicarbazole (CzCzPh-mAd)Solution-processed TADF-OLED hostImproved thermal stability and device reproducibility. rsc.org
4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenoneBlue emitterAchieved significant brightness and efficiency. mdpi.com

Design of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to potentially 100% internal quantum efficiency without the need for heavy metals. The design of efficient TADF emitters often relies on molecules with a distinct separation between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The bicarbazole scaffold has proven to be an excellent platform for designing TADF emitters. mdpi.comacs.org By functionalizing the bicarbazole core with electron-donating and electron-accepting groups, researchers have been able to create molecules with the small singlet-triplet energy splitting (ΔEST) necessary for efficient TADF. For example, derivatives of 9-phenyl-9H-carbazole have been synthesized that exhibit both TADF and aggregation-induced emission enhancement. nih.gov

Furthermore, bicarbazole derivatives have been used as host materials for TADF emitters, contributing to highly efficient devices. rsc.orgktu.edu The structural and electronic properties of bicarbazole hosts can be tuned to optimize the performance of the TADF guest molecules. For instance, structural isomers of bicarbazole-based hosts have been shown to influence device performance in solution-processed green TADF OLEDs. researchgate.net

Development of Advanced Luminescent Materials

Beyond their use in electronic devices, bithioxanthene derivatives and their analogs are at the forefront of research into advanced luminescent materials with responsive properties. These "smart" materials can change their luminescent output in response to external stimuli, opening up applications in sensing, imaging, and data storage.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules in solution become highly emissive upon aggregation in the solid state. This property is highly desirable for solid-state lighting and sensing applications.

Derivatives of bicarbazole have been shown to exhibit AIE. ktu.edutju.edu.cn For instance, cyanostilbene derivatives containing carbazole (B46965) display typical AIE characteristics. tju.edu.cn The twisted conformations and restricted intramolecular rotation in the aggregated state are believed to be responsible for this phenomenon. Similarly, derivatives of 9-phenyl-9H-carbazole have been synthesized that show aggregation-enhanced emission. nih.gov The introduction of different aromatic groups into a parent structure can regulate the crystallization abilities and thus the AIE activity. rsc.org

Mechanochromic Properties

Mechanochromism is the reversible change in the absorption or emission color of a material upon the application of mechanical force. This property is of great interest for developing stress sensors, security papers, and rewritable optical media.

Several carbazole-based compounds have been reported to exhibit remarkable mechanochromic properties. tju.edu.cnrsc.org For example, some twisted donor-acceptor cyanostilbene derivatives containing carbazole show reversible color changes with emission wavelength shifts of up to 119 nm upon grinding and fuming. tju.edu.cn The mechanism is often attributed to the transition between crystalline and amorphous states with different molecular packing and conformations. The ability to tune the mechanochromic behavior by simply altering the electron-donating or -accepting substituents provides a pathway to full-color optoelectronic materials. tju.edu.cn

Compound FamilyMechanochromic BehaviorKey Feature
Cyanostilbene derivatives with carbazoleReversible emission shift up to 119 nm. tju.edu.cnTunable by altering electron acceptors/donors. tju.edu.cn
2,3,4,6-tetraaryl-4H-pyran derivatives with 9-phenyl-9H-carbazoleBathochromic shift with "turn-on" fluorescence. rsc.orgDependent on crystallization ability. rsc.org

Thermoresponsive Luminescence

Thermoresponsive luminescence, or thermochromism, is the change in the emission properties of a material with temperature. This characteristic is valuable for applications such as temperature sensors and thermal imaging.

While direct reports on the thermoresponsive luminescence of 9H,9'H-9,9'-bithioxanthene are scarce, related structures have shown this property. A divinyl thioxanthene-based AIE luminogen has been reported to exhibit thermoresponsive luminescence, where the emission color changes with temperature due to phase transitions between different crystalline polymorphs. This behavior, coupled with its other stimuli-responsive properties, makes it a multi-stimuli responsive material.

Triboluminescence Phenomena

Triboluminescence, the emission of light upon mechanical action, is a fascinating but relatively rare phenomenon in organic molecules. Research into thioxanthene (B1196266) derivatives has revealed their potential for creating such mechanically responsive materials.

A notable example is a divinyl thioxanthene derivative, 1,2-di(9H-thioxanthen-9-ylidene)ethane (TXENE), which exhibits triboluminescent properties. rsc.org This molecule, composed of two thioxanthene chromophores linked by a diene, can exist in different crystalline polymorphs with distinct luminescent behaviors. rsc.org Specifically, the TXENE-Y polymorph, which adopts a noncentrosymmetric space group in its crystalline form, displays a faint yellow light emission centered at 550 nm when ground with a pestle in the dark. rsc.org This phenomenon is attributed to the generation of an electric field upon crystal fracture, which excites the molecules to an emissive state. rsc.org The triboluminescent activity is also observed in the TXENE-G polymorph and microcrystalline powder, although the TXENE-R form is inactive. rsc.org

The ability to tune triboluminescence through the control of aggregation states and molecular conformation, as demonstrated by TXENE, highlights a promising strategy for designing new smart materials. rsc.org The correlation between the crystal packing and luminescent properties provides a valuable guide for the development of novel multifunctional organic solids with applications in areas like damage sensing and anti-counterfeiting technologies. rsc.org

Integration into Multifunctional Organic Materials

The thioxanthene scaffold is a versatile platform for the design of multifunctional organic materials, where several properties are engineered into a single molecular entity. While much of the research has focused on medicinal applications, the underlying principles are transferable to materials science.

Thioxanthone derivatives, closely related to thioxanthenes, have been extensively studied for their potential as multifunctional agents. For instance, a series of 1-hydroxyl-3-aminoalkoxy-thioxanthone derivatives have been synthesized and shown to exhibit a range of biological activities, including acetylcholinesterase and monoamine oxidase inhibition, as well as anti-amyloid aggregation properties. nih.gov These molecules are designed to interact with multiple biological targets simultaneously. nih.gov This concept of multifunctionality can be extended to materials science by incorporating different functional groups onto the thioxanthene backbone to create materials with a combination of desired optical, electronic, or responsive properties.

Furthermore, thioxanthene derivatives have been investigated as high-performance organic metal-free photocatalysts for polymerization processes. acs.org Mono- and di-substituted thioxanthene derivatives have demonstrated efficiency in photoinduced atom transfer radical polymerization. acs.org This catalytic activity, combined with the inherent photophysical properties of the thioxanthene core, opens up possibilities for creating materials that can both initiate polymerization and impart specific luminescent or electronic characteristics to the resulting polymer. The ability to act as both a catalyst and a functional component makes thioxanthene derivatives attractive for the development of advanced polymer-based materials.

Engineering of Supramolecular Assemblies for Material Functionality

Supramolecular chemistry offers a powerful bottom-up approach to construct complex and functional materials from molecular building blocks. The directional and reversible nature of non-covalent interactions allows for the precise assembly of intricate architectures. While the direct use of this compound in this context is not yet widely reported, the principles of supramolecular assembly can be applied to thioxanthene-containing systems.

Coordination-Driven Self-Assembly Principles for Thioxanthene-Containing Systems

Coordination-driven self-assembly relies on the formation of dative bonds between metal ions and organic ligands to create well-defined, discrete supramolecular structures. This strategy has been employed to construct a variety of architectures, including 2D polygons and 3D polyhedra. The key to this approach lies in the geometric information encoded in the metal centers and the organic linkers.

While specific examples utilizing thioxanthene-based ligands in coordination-driven self-assembly are not prevalent in the literature, the thioxanthene scaffold possesses features that make it a candidate for such applications. The sulfur atom in the heterocyclic ring and the potential for functionalization of the aromatic rings with coordinating groups (e.g., pyridyl, carboxylate) could allow thioxanthene derivatives to act as ligands. The rigidity of the thioxanthene core would be advantageous in creating predictable and stable supramolecular structures.

For instance, functionalized thiourea (B124793) ligands, which also contain sulfur, have been explored in coordination chemistry, demonstrating a range of coordination modes and the influence of non-covalent interactions on the final structure. waikato.ac.nz Similarly, the coordination chemistry of nitrile-functionalized mixed thia-aza macrocycles shows how sulfur-containing heterocycles can be incorporated into complex coordination polymers. nih.gov These studies provide a foundation for designing thioxanthene-based ligands for coordination-driven self-assembly, where the unique electronic and steric properties of the thioxanthene unit could lead to novel supramolecular materials with interesting photophysical or host-guest properties.

Orthogonal Self-Assembly Strategies for Complex Supramolecular Architectures

Orthogonal self-assembly is a sophisticated strategy that utilizes multiple, non-interfering sets of non-covalent interactions to build complex supramolecular systems in a single step. rsc.orgrsc.org This approach allows for the independent addressing of different parts of the assembly, leading to materials with tunable properties and complex functions.

The integration of thioxanthene derivatives into orthogonal self-assembly strategies is an emerging area with significant potential. The thioxanthene unit itself can participate in π-π stacking interactions, while functional groups introduced at its periphery could engage in other non-covalent interactions like hydrogen bonding or metal coordination. For example, a thioxanthene derivative could be functionalized with a hydrogen-bonding motif (like a ureidopyrimidinone group) and a metal-coordinating ligand (like a terpyridine). This would create a building block capable of participating in two orthogonal self-assembly processes simultaneously.

The development of such heterotelechelic building blocks based on other scaffolds has been shown to yield stimuli-responsive supramolecular polymers. rsc.org By applying this concept to thioxanthene-based systems, it may be possible to create novel materials where the luminescence of the thioxanthene core can be modulated by selectively addressing one of the orthogonal interactions. The synthesis of sulfur-containing heterocycles is a well-established field, providing a toolbox for creating a variety of thioxanthene-based building blocks for orthogonal self-assembly. nih.gov The unique combination of the electronic properties of the sulfur-containing heterocycle and the principles of orthogonal self-assembly could lead to the development of highly complex and functional materials.

Compound Information

Compound Name
This compound
1,2-di(9H-thioxanthen-9-ylidene)ethane
1-hydroxyl-3-aminoalkoxy-thioxanthone
Thioxanthone
Ureidopyrimidinone
Terpyridine

Advanced Research Directions and Future Perspectives for 9h,9 H 9,9 Bithioxanthene Chemistry

Exploration of Novel Bithioxanthene-Based Architectures with Tunable Properties

The core 9H,9'H-9,9'-Bithioxanthene structure offers a versatile platform for the synthesis of a diverse range of derivatives with tailored properties. The ability to introduce various functional groups at different positions on the thioxanthene (B1196266) rings allows for the fine-tuning of their electronic, optical, and host-guest characteristics.

The synthesis of novel bithioxanthene architectures can be approached through various organic transformations. Building on synthetic methodologies for related xanthene and thioxanthene derivatives, functionalization can be envisioned at the 9-position, the aromatic rings, or by modification of the sulfur atom. For instance, the synthesis of bis(9-amino-9-aryl-9H-thioxanthenes) has been reported, demonstrating the potential for creating larger, more complex structures with host-guest capabilities. These compounds have shown the ability to form inclusion complexes with various organic solvents, with stoichiometries predominantly being 1:1. ontosight.ai

The tunability of photophysical properties is a key area of interest. The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission spectra of bithioxanthene derivatives. This principle is well-established for other D-π-A (donor-π-acceptor) systems, where modifications can lead to substantial bathochromic (red) shifts in fluorescence emission. nih.gov For example, modifying a related thiophene-based D-π-A system by changing an electron-donating group from methoxy (B1213986) to dimethylamine (B145610) resulted in a fluorescence emission shift from 66 nm to 162 nm in dimethyl sulfoxide (B87167) (DMSO). nih.gov Similar strategies could be applied to bithioxanthene to develop new fluorescent materials for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Derivative Class Potential Synthetic Approach Tunable Property Potential Application
9,9'-Disubstituted BithioxanthenesAlkylation or arylation at the 9-positionSteric hindrance, conformational flexibilityHost-guest chemistry, molecular recognition
Ring-functionalized BithioxanthenesElectrophilic aromatic substitutionElectronic properties (HOMO/LUMO levels)Organic electronics, photovoltaics
Bithioxanthene-based PolymersPolymerization of functionalized monomersProcessability, film-forming abilityOrganic electronics, sensors

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability and functionality of organic molecules with the robustness and stability of inorganic frameworks. google.com While direct research on the integration of this compound into such hybrids is limited, the principles of hybrid material design provide a clear roadmap for future exploration.

One promising approach is the use of the sol-gel process to incorporate bithioxanthene derivatives into silica (B1680970) or other metal oxide matrices. google.com By functionalizing the bithioxanthene molecule with reactive groups such as alkoxysilanes, it can be covalently linked into the inorganic network during its formation. This would lead to materials with enhanced thermal and mechanical stability while retaining the photophysical or sensing properties of the bithioxanthene unit.

Another strategy involves the formation of hybrid thin films. For example, hybrid films have been prepared from poly(acrylic) and monodispersed colloidal silica, demonstrating improved uniformity, thermal stability, and mechanical properties compared to the individual components. nih.gov Bithioxanthene derivatives could be incorporated into such polymer-silica composites, either as a dopant or as a covalently bound component, to create functional coatings or films.

Hybrid Material Type Integration Strategy Potential Enhanced Property Example Application
Bithioxanthene-Silica HybridSol-gel co-condensation with functionalized bithioxanthenesThermal stability, mechanical robustnessSolid-state sensors, heterogeneous catalysts
Bithioxanthene-Polymer CompositeDoping or copolymerization into a polymer matrixProcessability, film-forming propertiesLuminescent films, charge-transport layers
Bithioxanthene-Nanoparticle HybridSurface modification of inorganic nanoparticlesQuantum confinement effects, enhanced surface areaBio-imaging (with appropriate functionalization), photocatalysis

Synergy between Advanced Theoretical and Experimental Methodologies

The combination of advanced theoretical calculations and experimental investigations is crucial for accelerating the design and development of new bithioxanthene-based materials. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the geometric, electronic, and photophysical properties of these molecules, guiding synthetic efforts towards promising candidates.

DFT studies on related xanthene derivatives have been successfully used to predict their geometric and spectroscopic features, showing good agreement with experimental data. rsc.org Similar computational studies on this compound and its derivatives could elucidate the effects of different substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn govern its electronic and optical properties. For instance, DFT calculations have been used to investigate the effects of functionalization on the electronic and optical properties of fluorene (B118485) derivatives, a structurally related class of compounds. nih.gov

Experimental validation of theoretical predictions is essential. Techniques such as X-ray crystallography can provide precise information on the molecular structure and packing in the solid state. Spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy, can be used to characterize the photophysical properties and compare them with theoretical predictions. The electrochemical properties of bithioxanthene derivatives, which are important for applications in organic electronics, can be investigated using techniques like cyclic voltammetry to determine their oxidation and reduction potentials.

Emerging Applications in Chemosensing and Molecular Recognition (beyond biological applications)

The development of chemosensors based on thioxanthene and related structures for the detection of metal ions is an active area of research. For example, rhodamine-azo based chemosensors have been synthesized for the colorimetric and fluorometric detection of trivalent metal ions like Al³⁺, Cr³⁺, and Fe³⁺. Similarly, bithioxanthene derivatives could be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions, enabling their sensitive and selective detection.

Anion recognition is another promising application. The design of synthetic receptors for anions is a significant challenge in supramolecular chemistry. By incorporating hydrogen-bond donor groups or other anion-binding motifs onto the bithioxanthene scaffold, it may be possible to create receptors that selectively bind to specific anions. The binding event could be signaled by a change in fluorescence or a color change, forming the basis of a colorimetric or fluorometric sensor.

Target Analyte Sensing Mechanism Potential Bithioxanthene Feature
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Chelation-induced fluorescence quenching or enhancementSulfur atoms as soft metal binding sites
Transition Metal Ions (e.g., Cu²⁺, Zn²⁺)Coordination-based changes in electronic structureNitrogen or oxygen-containing substituents
Anions (e.g., F⁻, CN⁻)Hydrogen bonding or electrostatic interactionsAmide or urea (B33335) functional groups

Challenges and Opportunities in Bithioxanthene Research and Development

Despite its potential, the field of this compound chemistry is still in its nascent stages, presenting both challenges and significant opportunities for researchers.

Challenges:

Synthetic Complexity: The synthesis of the core this compound structure and its derivatives can be challenging, often requiring multi-step procedures and potentially low yields. Developing more efficient and scalable synthetic routes is a key hurdle.

Limited Solubility: The planar and rigid nature of the bithioxanthene core can lead to poor solubility in common organic solvents, which can hinder its processing and characterization. The introduction of solubilizing groups is often necessary.

Lack of Direct Research: There is a scarcity of published research focused specifically on this compound, making it difficult to build upon existing knowledge.

Opportunities:

Fundamental Understanding: There is a significant opportunity to conduct fundamental studies to fully understand the structure-property relationships in this class of molecules. This includes detailed photophysical, electrochemical, and theoretical investigations.

New Materials Design: The versatility of the bithioxanthene scaffold allows for the design and synthesis of a wide array of new materials with tailored properties for applications in organic electronics, sensing, and catalysis.

Interdisciplinary Research: The development of bithioxanthene-based materials will require a collaborative, interdisciplinary approach, bringing together synthetic chemists, materials scientists, physicists, and engineers.

Q & A

Q. What are the optimized synthetic routes for 9H,9'H-9,9'-Bithioxanthene, and how are reaction conditions validated?

Methodological Answer: The compound can be synthesized via iron(II)-nitroxido complex-mediated C–H activation. A key protocol involves reacting xanthene with an iron(II)-nitroxido catalyst under pseudo-first-order kinetics, monitored using nickelocene as an integration standard. Saturation kinetics observed in rate plots (kobs vs. [xanthene]) suggest a rapid pre-equilibrium step, enabling >90% yield . Validation includes:

  • GC-MS for purity assessment.

  • Cyclic Voltammetry to confirm electronic properties (e.g., redox activity) .

  • Table 1 : Reaction Conditions

    CatalystSolventTemperatureYield
    Fe(II)-nitroxidoTHF25°C>90%

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–C = 1.40–1.48 Å) and dihedral angles (e.g., 0.3° deviation in planar regions) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects (e.g., methyl groups at δ 1.2–1.5 ppm) .
  • FT-IR : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm1^{-1} in derivatives) .

Advanced Research Questions

Q. How do ligand modifications influence this compound’s catalytic or electronic applications?

Methodological Answer: Phosphine ligands (e.g., 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) enhance catalytic activity in cross-coupling reactions. Key strategies:

  • Ligand Screening : Compare turnover numbers (TON) for Suzuki-Miyaura reactions using Pd(0) complexes .

  • DFT Calculations : Analyze electron density distribution to optimize charge transfer in organic LEDs (e.g., HOMO-LUMO gaps <3.0 eV) .

  • Table 2 : Ligand Effects on Catalytic Efficiency

    Ligand TypeReactionTON
    Bis-phosphineSuzuki850
    Mono-phosphineHeck420

Q. What mechanisms explain contradictory spectroscopic data in derivatives of this compound?

Methodological Answer: Discrepancies in NMR or UV-Vis spectra often arise from:

  • Solvent Polarity Effects : Polar solvents (e.g., DMSO) induce hypsochromic shifts in UV spectra .
  • Tautomerism : Keto-enol equilibria in hydroxyl-substituted derivatives alter 1H^{1}\text{H} NMR peak splitting .
  • Resolution : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals and time-resolved spectroscopy to track dynamic processes .

Q. How can this compound derivatives be applied in photodynamic therapy or organic electronics?

Methodological Answer:

  • Photodynamic Therapy : Derivatives like 9,9-dimethyl-12-phenyl-benzoxanthenone exhibit anti-inflammatory activity. Validate via:
    • ROS Generation Assays : Measure singlet oxygen quantum yields (ΦΔ >0.5) .
  • Organic Electronics : Spiro-structured derivatives (e.g., 2'-bromo-spiro[fluorene-xanthene]) improve electroluminescence in OLEDs. Test using:
    • Luminous Efficiency : Target >1.5 lm/W at <10 V driving voltage .
    • Charge Mobility : Use space-charge-limited current (SCLC) measurements .

Q. What strategies resolve low yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) .
  • Catalyst Immobilization : Silica-supported iron complexes improve recyclability (5 cycles, <10% yield drop) .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation to adjust stoichiometry .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity of this compound derivatives?

Methodological Answer:

  • Dose-Response Studies : Replicate assays (e.g., IC50_{50} for anti-viral activity) across cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling : LC-MS identifies active vs. inactive metabolites in pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.